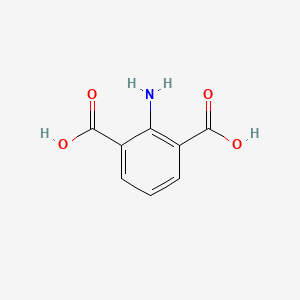

2-Aminoisophthalic acid

Description

The exact mass of the compound 2-Aminoisophthalic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159117. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Aminoisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOMKUVUXZRECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303575 | |

| Record name | 2-aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39622-79-2 | |

| Record name | 39622-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Aminoisophthalic Acid from 5-Nitroisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 2-aminoisophthalic acid (also known as 5-aminoisophthalic acid) from its precursor, 5-nitroisophthalic acid. This transformation is a critical step in the production of various fine chemicals and pharmaceutical intermediates, including non-ionic X-ray contrast media.[1] This document details various reduction methodologies, providing quantitative data, comprehensive experimental protocols, and visual representations of the synthetic workflows.

Core Synthesis Pathway: Reduction of a Nitro Group

The fundamental chemical transformation involves the reduction of the nitro group (-NO₂) on the aromatic ring of 5-nitroisophthalic acid to an amino group (-NH₂), yielding 2-aminoisophthalic acid. Several effective methods have been developed to achieve this, primarily categorized into catalytic hydrogenation and chemical reduction.

Comparative Analysis of Synthesis Methodologies

The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. The following table summarizes quantitative data from various cited methods for the synthesis of 2-aminoisophthalic acid.

| Method | Catalyst/Reducing Agent | Solvent | Temperature | Time | Pressure | Yield | Purity | Reference |

| Catalytic Hydrogenation | Raney Nickel | Water | 30-35°C | 1 hour | Not Specified | 95% | 99.7% | [2] |

| Catalytic Hydrogenation | 5% Palladium on Carbon | Water, Ammonia | Room Temp. to 75°C | 1-3 hours | 0.8 MPa | 99.2-99.4% | 100.0% | [3] |

| Catalytic Hydrogenation | Palladium on Carbon / Raney Nickel | Water | Not Specified | Not Specified | ≤10 kg/cm ²·G | >99% | >99% | [1] |

| Chemical Reduction | Sodium Disulfide (Na₂S₂) | Water | 90-98°C | 2.5-3 hours | Atmospheric | 97% | ≥99% | [4][5] |

| Chemical Reduction | Sodium Sulfide (Na₂S·9H₂O) | 5% NaOH (aq) | 60°C | 1 hour | Atmospheric | Not Specified | Not Specified | [6] |

| Chemical Reduction | Hydrazine Hydrate | Water | 30-35°C | 1 hour | Atmospheric | 95% | 99.7% | [2] |

Experimental Protocols

Below are detailed experimental procedures for the key synthesis methods.

Method 1: Catalytic Hydrogenation with Raney Nickel and Hydrazine Hydrate[2]

-

Preparation: In a 3 L four-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 211.1 g (1.0 mol) of 5-nitroisophthalic acid and 160.0 g (4.0 mol) of sodium hydroxide in 2 L of water. Stir the mixture for 1 hour until the system becomes clear.

-

Catalyst Addition: Add 10 g of Raney nickel to the solution.

-

Reduction: Slowly raise the temperature to 30-35°C. At this temperature, add 125.0 g (2.0 mol) of 80% hydrazine hydrate dropwise over 30 minutes.

-

Reaction Completion: Continue stirring for an additional 30 minutes to ensure the reaction is complete.

-

Isolation: Adjust the pH of the filtrate to 3.5-4.0 with acetic acid, which will cause a large amount of white solid to precipitate.

-

Purification: Collect the precipitate by filtration and dry it to obtain 172.0 g of 5-aminoisophthalic acid.

Method 2: Catalytic Hydrogenation with Palladium on Carbon[3]

-

Preparation: In an autoclave, combine 50.0 g of 5-nitroisophthalic acid, 150 ml of water, and 47.3 g of 28% aqueous ammonia. Add 2.5 g of 5% palladium on carbon (50% wet).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 0.8 MPa. Stir the mixture at 1300 rpm. The reaction is exothermic, and the temperature will rise to a maximum of 75°C.

-

Reaction Completion: The reaction is complete after 1 hour, which is confirmed by the cessation of hydrogen gas absorption.

-

Catalyst Removal: Cool the reaction mixture to room temperature and remove the catalyst by filtration.

-

Isolation: Add 49.5 g of 35% hydrochloric acid to the reaction solution to neutralize the ammonia and crystallize the product.

-

Purification: Filter the crystals and dry them to obtain 42.6 g of white 5-aminoisophthalic acid crystals.

Method 3: Chemical Reduction with Sodium Disulfide[4][5]

-

Preparation: In a reactor, add water and sodium carbonate, and heat while stirring to dissolve. After complete dissolution, add 5-nitroisophthalic acid. The mass ratio of 5-nitroisophthalic acid:water:sodium carbonate should be 1:4-5:0.6-0.73.

-

Reduction: While stirring, add a 20-25% aqueous solution of sodium disulfide dropwise to the solution from the previous step. Control the temperature between 90-98°C. The addition should take approximately 30 minutes. The molar ratio of 5-nitroisophthalic acid to sodium disulfide should be 1:0.6-0.75.

-

Reaction Completion: After the addition, heat the mixture at reflux for 2.5-3 hours.

-

Filtration: Filter the hot solution and collect the filtrate.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-3.5 and cool to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and dry to obtain 5-aminoisophthalic acid as an off-white crystalline powder.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for Raney Nickel/Hydrazine Hydrate Reduction.

Caption: Workflow for Palladium on Carbon Catalytic Hydrogenation.

Caption: Workflow for Sodium Disulfide Chemical Reduction.

Conclusion

References

- 1. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]

- 2. 5-Aminoisophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 3. JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid - Google Patents [patents.google.com]

- 4. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 5. CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 6. tsijournals.com [tsijournals.com]

Spectroscopic Characterization of 2-Aminoisophthalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Aminoisophthalic acid (C₈H₇NO₄, Molecular Weight: 181.15 g/mol ).[1][2][3][4] Due to the limited availability of specific experimental spectral data in public databases, this document focuses on the predicted spectroscopic properties based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This guide serves as a practical resource for researchers involved in the synthesis, analysis, and application of 2-Aminoisophthalic acid and related compounds, particularly in the fields of materials science and drug development.

Introduction

2-Aminoisophthalic acid, also known as 2-aminobenzene-1,3-dicarboxylic acid, is an aromatic compound containing both amino and carboxylic acid functional groups.[1] This unique substitution pattern makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structural integrity of this compound. This guide outlines the expected spectroscopic signatures of 2-Aminoisophthalic acid in Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), and provides standardized protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Aminoisophthalic acid. These predictions are based on established principles of spectroscopy and the known effects of the functional groups present in the molecule.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400-3200 | N-H Stretch | Primary Amine | Medium, two bands |

| 3300-2500 | O-H Stretch | Carboxylic Acid | Strong, very broad |

| 3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| 1710-1680 | C=O Stretch | Carboxylic Acid | Strong |

| 1620-1580 | N-H Bend | Primary Amine | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1320-1210 | C-O Stretch | Carboxylic Acid | Strong |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |

| 900-675 | C-H Bend (out-of-plane) | Aromatic | Strong |

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted J-coupling (Hz) |

| ~12-13 | Singlet (broad) | 2H | -COOH | N/A |

| ~7.5-7.8 | Doublet of doublets | 1H | Aromatic H (H-5) | J ≈ 7-9, J ≈ 1-2 |

| ~6.8-7.2 | Doublet of doublets | 2H | Aromatic H (H-4, H-6) | J ≈ 7-9, J ≈ 1-2 |

| ~5.0-6.0 | Singlet (broad) | 2H | -NH₂ | N/A |

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~168-172 | Quaternary | -COOH (C1, C3) |

| ~145-150 | Quaternary | C-NH₂ (C2) |

| ~130-135 | Tertiary | Aromatic CH (C5) |

| ~115-120 | Tertiary | Aromatic CH (C4, C6) |

| ~110-115 | Quaternary | Aromatic C (C-H adjacent to COOH) |

Predicted UV-Vis Spectral Data

Solvent: Methanol or Ethanol

| λ_max_ (nm) | Electronic Transition | Chromophore |

| ~210-230 | π → π | Benzene Ring |

| ~250-270 | π → π | Benzene Ring with -COOH substitution |

| ~290-320 | n → π* / π → π* | Benzene Ring with -NH₂ substitution |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 181 | Molecular Ion [M]⁺ |

| 164 | [M - OH]⁺ |

| 163 | [M - H₂O]⁺ |

| 136 | [M - COOH]⁺ |

| 118 | [M - COOH - H₂O]⁺ |

| 92 | [C₆H₆N]⁺ |

Experimental Protocols

The following sections detail the generalized procedures for obtaining the spectroscopic data for a solid organic compound like 2-Aminoisophthalic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry high-purity, spectroscopic grade Potassium Bromide (KBr) to remove any absorbed water.

-

In an agate mortar, grind 1-2 mg of the 2-Aminoisophthalic acid sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet die.

-

Place the die under vacuum to remove entrapped air.

-

Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum using a blank KBr pellet.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-Aminoisophthalic acid in a suitable deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid protons).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire the spectrum with proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2-Aminoisophthalic acid of a known concentration in a UV-grade solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Place the sample cuvette in the sample beam and acquire the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Electron Ionization (EI)

-

Sample Introduction:

-

Introduce a small amount of the solid 2-Aminoisophthalic acid into the mass spectrometer via a direct insertion probe.

-

Gently heat the probe to volatilize the sample into the ion source.

-

-

Ionization:

-

Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Visualizations

Experimental Workflow

Caption: General workflow for the spectroscopic characterization of 2-Aminoisophthalic acid.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of 2-Aminoisophthalic acid. While experimental data is not widely available, the predicted spectral information, based on fundamental principles, offers valuable insights for researchers. The detailed experimental protocols provided herein offer a standardized approach to obtaining high-quality spectroscopic data, which is essential for the rigorous quality control and structural verification required in drug development and materials science research. The application of these methods will enable the unambiguous identification and characterization of 2-Aminoisophthalic acid, facilitating its use in various scientific and industrial applications.

References

An In-depth Technical Guide to the Crystal Structure of Aminoisophthalic Acid

Note: An exhaustive search of scientific literature and crystallographic databases did not yield a complete single-crystal X-ray diffraction study for 2-aminoisophthalic acid. In its place, this guide provides a comprehensive analysis of the closely related isomer, 5-aminoisophthalic acid hemihydrate , for which detailed crystallographic data is available. This information should serve as a valuable reference for understanding the structural characteristics of this class of compounds.

Introduction

5-Aminoisophthalic acid is a versatile organic building block utilized in the synthesis of various compounds, including metal-organic frameworks and pharmaceutical intermediates. Understanding its three-dimensional structure is crucial for predicting its chemical behavior, designing new materials, and developing structure-activity relationships. This document provides a detailed analysis of the crystal structure of 5-aminoisophthalic acid hemihydrate, based on the single-crystal X-ray diffraction study published by Dobson and Gerkin.[1][2]

Crystallographic Data Summary

The crystal structure of 5-aminoisophthalic acid hemihydrate (C₈H₇NO₄·0.5H₂O) reveals a zwitterionic form of the molecule, where the amino group is protonated (ammonio group) and one of the carboxylic acid groups is deprotonated. The water molecule in the crystal lattice is located on a twofold axis.[1][2] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | a = 9.4350 (19) Å, b = 9.1640 (18) Å, c = 20.166 (4) Å, β = 94.67 (3)° |

| Volume | 1737.8 (6) ų |

| Z | 4 |

| Molecular Formula | C₁₆H₂₃NO₄ |

| Molecular Weight | 293.35 g/mol |

| Radiation | Mo Kα |

| Temperature | 296 K |

Data sourced from Dobson & Gerkin (1998).[1][3]

Experimental Protocols

Crystal Growth

Single crystals of 5-aminoisophthalic acid hemihydrate were obtained through a straightforward solvent evaporation method. The general procedure is as follows:

-

Dissolution: 5-Aminoisophthalic acid powder was dissolved in ethanol at room temperature.

-

Decolorization: The solution was treated with decolorizing carbon to remove impurities.

-

Filtration: The solution was filtered to remove the carbon particles.

-

Crystallization: The filtrate was allowed to evaporate slowly at room temperature, which resulted in the formation of thick, plate-like crystals suitable for X-ray diffraction analysis.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves a series of steps, from data collection to structure refinement. The general workflow for such an analysis is depicted in the diagram below.

Intermolecular Interactions and Crystal Packing

The crystal structure of 5-aminoisophthalic acid hemihydrate is characterized by an extensive three-dimensional network of hydrogen bonds.[1][2] These interactions involve the ammonio group, the carboxylic acid group, the carboxylate group, and the water molecule.

The ammonio group acts as a hydrogen-bond donor, forming three intermolecular N—H···O bonds with N···O distances ranging from 2.762 (2) to 2.905 (2) Å.[1][2] The carboxylic acid group participates in two intermolecular O—H···O hydrogen bonds, with O···O distances of 2.536 (2) and 2.746 (2) Å.[1][2] The water molecule is crucial in linking the 5-aminoisophthalate molecules, accepting and donating hydrogen bonds.

This intricate network of hydrogen bonds results in a stable crystal lattice. The diagram below illustrates the key hydrogen bonding interactions involving a central 5-aminoisophthalate molecule.

Conclusion

The crystal structure of 5-aminoisophthalic acid hemihydrate reveals a complex and stable three-dimensional network dominated by hydrogen bonding. The molecule exists in a zwitterionic form, which influences its intermolecular interactions. This detailed structural information is fundamental for understanding the physicochemical properties of this compound and for its application in materials science and drug development. While the crystal structure of 2-aminoisophthalic acid remains to be fully characterized, the analysis of its 5-isomer provides valuable insights into the structural chemistry of aminobenzenedicarboxylic acids.

References

Solubility of 2-Aminoisophthalic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Aminoisophthalic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. A thorough understanding of its solubility in various solvents is critical for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the solubility characteristics of 2-aminoisophthalic acid, including available data for structurally related compounds, detailed experimental protocols for solubility determination, and a relevant synthetic workflow illustrating its application in the pharmaceutical industry.

Quantitative Solubility Data

While specific quantitative solubility data for 2-aminoisophthalic acid in a wide range of organic solvents is not extensively documented in publicly available literature, data for the structurally similar compound, 2-aminoterephthalic acid, can provide valuable insights into its likely solubility behavior. The following table summarizes the mole fraction solubility of 2-aminoterephthalic acid in several alcoholic solvents at various temperatures. It is important to note that the solubility of 2-aminoisophthalic acid may differ due to variations in its molecular structure and crystal packing.

Table 1: Solubility of 2-Aminoterephthalic Acid in Alcoholic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (10⁴ * x) |

| Methanol | 303.15 | 10.45 |

| 308.15 | 12.11 | |

| 313.15 | 14.03 | |

| 318.15 | 16.25 | |

| 323.15 | 18.82 | |

| 328.15 | 21.80 | |

| 333.15 | 25.25 | |

| 338.15 | 29.25 | |

| Ethanol | 303.15 | 4.48 |

| 308.15 | 5.25 | |

| 313.15 | 6.15 | |

| 318.15 | 7.21 | |

| 323.15 | 8.45 | |

| 328.15 | 9.89 | |

| 333.15 | 11.58 | |

| 338.15 | 13.54 | |

| 1-Propanol | 303.15 | 2.15 |

| 308.15 | 2.55 | |

| 313.15 | 3.02 | |

| 318.15 | 3.57 | |

| 323.15 | 4.22 | |

| 328.15 | 4.97 | |

| 333.15 | 5.85 | |

| 338.15 | 6.89 | |

| 1-Butanol | 303.15 | 1.18 |

| 308.15 | 1.41 | |

| 313.15 | 1.68 | |

| 318.15 | 2.00 | |

| 323.15 | 2.38 | |

| 328.15 | 2.82 | |

| 333.15 | 3.35 | |

| 338.15 | 3.97 |

Data for 2-aminoterephthalic acid is provided for comparative purposes.

The solubility of amino acids is significantly influenced by the pH of the solution.[1] In aqueous systems, amino acids exist as zwitterions at their isoelectric point, often exhibiting minimum solubility.[1] The solubility increases as the pH moves away from the isoelectric point due to the formation of cationic or anionic species.[1]

Experimental Protocols

The most widely accepted and reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method.[2] This method involves allowing a solid solute to reach equilibrium with a solvent at a constant temperature.

Isothermal Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: An excess amount of 2-aminoisophthalic acid is added to a known volume of the desired solvent in a sealed and thermostatically controlled vessel (e.g., a jacketed glass reactor).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the undissolved solid.

-

Phase Separation: After equilibration, agitation is stopped, and the suspension is allowed to stand undisturbed for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe pre-heated or pre-cooled to the experimental temperature. The syringe should be fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.

-

Analysis: The concentration of 2-aminoisophthalic acid in the filtered sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A pre-established calibration curve is used to quantify the concentration.

Application in Pharmaceutical Synthesis: Iohexol Workflow

5-Aminoisophthalic acid, a close isomer of 2-aminoisophthalic acid, is a crucial intermediate in the synthesis of Iohexol, a widely used non-ionic X-ray contrast agent.[3] The following diagram illustrates the key steps in this synthetic pathway.

Caption: Synthetic pathway of Iohexol from 5-Aminoisophthalic Acid.

The following diagram outlines the general experimental workflow for determining the solubility of a compound like 2-aminoisophthalic acid.

Caption: Experimental workflow for solubility determination.

References

Theoretical and Computational Insights into 2-Aminoisophthalic Acid: A Technical Guide for Researchers

Introduction

2-Aminoisophthalic acid, a substituted aromatic dicarboxylic acid, serves as a versatile building block in supramolecular chemistry, materials science, and notably, in the design of novel therapeutic agents. Its structural features, including the presence of amino and carboxylic acid functional groups, allow for a rich variety of intermolecular interactions, making it an attractive scaffold for the development of metal-organic frameworks (MOFs) and pharmacologically active molecules. Computational and theoretical studies play a pivotal role in elucidating the electronic structure, reactivity, and interaction profiles of 2-aminoisophthalic acid, thereby accelerating its application in various scientific domains. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study 2-aminoisophthalic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2-Aminoisophthalic acid (C₈H₇NO₄) consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an amino group at position 2.[1][2] The presence of both acidic (carboxyl) and basic (amino) functionalities imparts zwitterionic characteristics in certain environments and allows for diverse hydrogen bonding patterns.

Computational Methodology

The theoretical investigation of 2-aminoisophthalic acid typically employs a range of computational chemistry techniques to predict its structural, electronic, and spectroscopic properties. A general workflow for such studies is outlined below.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for these investigations due to its favorable balance of accuracy and computational cost. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for geometry optimization and the calculation of electronic and spectroscopic properties.[3][4][5][6]

Molecular Docking

In the context of drug development, molecular docking simulations are performed to predict the binding orientation and affinity of 2-aminoisophthalic acid derivatives within the active site of a biological target.[7][8][9] This aids in understanding the structure-activity relationship (SAR) and in the rational design of more potent inhibitors.

Calculated Molecular Properties

While a dedicated, comprehensive computational study on 2-aminoisophthalic acid is not extensively reported in the literature, data from studies on structurally similar molecules, such as 5-aminoisophthalic acid and other amino acid derivatives, can provide valuable insights.[4] The following tables present illustrative data that would be expected from DFT calculations on 2-aminoisophthalic acid.

Optimized Geometric Parameters

The geometry of 2-aminoisophthalic acid is optimized to find the lowest energy conformation. Key bond lengths and angles are crucial for understanding its three-dimensional structure.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 |

| C-N | ~1.40 | |

| C-C (carboxyl) | ~1.50 | |

| C=O | ~1.22 | |

| C-O | ~1.35 | |

| O-H | ~0.97 | |

| N-H | ~1.01 | |

| Bond Angle | C-C-C (aromatic) | 118 - 122 |

| C-C-N | ~120 | |

| C-C-C=O | ~120 | |

| O=C-O | ~125 |

Note: These are typical values for similar molecular structures and should be confirmed by specific calculations for 2-aminoisophthalic acid.

Vibrational Frequencies

Calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to assign specific vibrational modes.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3500 - 3600 | 3400 - 3500 (broad) |

| N-H stretch (amino) | 3300 - 3500 | 3200 - 3400 |

| C=O stretch (carboxylic acid) | 1700 - 1750 | 1680 - 1720 |

| C-C stretch (aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-N stretch | 1250 - 1350 | 1250 - 1350 |

| O-H bend (in-plane) | 1300 - 1450 | 1300 - 1450 |

Note: Calculated frequencies are often scaled to better match experimental values. The values presented are illustrative.[10][11]

Electronic Properties

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are estimated values based on similar aromatic compounds.[4][5]

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Experimental Protocols

Synthesis of 2-Aminoisophthalic Acid

A common synthetic route to aminophthalic acids involves the reduction of the corresponding nitro derivative.

Protocol: Reduction of 2-Nitroisophthalic Acid

-

Dissolution: Dissolve 2-nitroisophthalic acid in a suitable solvent, such as ethanol or a mixture of water and ethanol.

-

Reduction: Add a reducing agent, for example, sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation using Pd/C, to the solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent to obtain pure 2-aminoisophthalic acid.

Note: This is a generalized protocol; specific reaction conditions may vary.

Spectroscopic Characterization

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[12][13]

Raman Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample on a microscope slide.

-

Data Acquisition: Acquire the Raman spectrum using a laser excitation source (e.g., 785 nm).

-

Analysis: Analyze the scattering peaks to identify the vibrational modes, which are complementary to the FT-IR data.[12][13]

Application in Drug Development

The structural and electronic properties of 2-aminoisophthalic acid make it a valuable scaffold in drug design. Its derivatives can be designed to interact with specific biological targets. For instance, it can be used as a core structure to which various pharmacophoric groups are attached to modulate binding affinity and selectivity for a target protein, such as a kinase or a receptor.

Conclusion

Theoretical and computational studies provide indispensable tools for understanding the fundamental properties of 2-aminoisophthalic acid and for guiding its application in materials science and drug discovery. While specific computational data for this molecule is not as prevalent as for some of its isomers, the established methodologies in computational chemistry allow for reliable predictions of its geometry, vibrational spectra, and electronic properties. The integration of these computational insights with experimental validation will continue to drive the development of novel materials and therapeutics based on this versatile molecular scaffold.

References

- 1. 2-Aminoisophthalic acid | C8H7NO4 | CID 292916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminoisophthalic acid | 39622-79-2 [sigmaaldrich.com]

- 3. ripublication.com [ripublication.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 6. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]

- 8. journals.plos.org [journals.plos.org]

- 9. Docking Studies for Multi-Target Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FT-Raman and FTIR spectra, assignments and ab initio calculations of 2-aminobenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arxiv.org [arxiv.org]

- 12. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Quantum Chemical Blueprint of 2-Aminoisophthalic Acid: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Aminoisophthalic acid. In the absence of extensive published experimental and computational data for this specific molecule, this document serves as a methodological blueprint, leveraging established theoretical frameworks and data from analogous compounds. The protocols and analyses detailed herein are designed to furnish researchers with a robust foundation for initiating and interpreting their own computational and experimental investigations of 2-Aminoisophthalic acid and its derivatives, thereby facilitating its exploration in drug design and materials science.

Introduction

2-Aminoisophthalic acid, a substituted aromatic dicarboxylic acid, presents a molecule of significant interest for its potential applications in medicinal chemistry and as a linker in the synthesis of metal-organic frameworks (MOFs). Its structural features, including the presence of amino and carboxylic acid functional groups, offer multiple sites for molecular interactions and chemical modifications. Understanding the fundamental quantum chemical properties of this molecule is paramount for predicting its reactivity, designing novel derivatives with tailored functionalities, and interpreting experimental spectroscopic data.

This guide outlines the standard computational and experimental methodologies for a thorough analysis of 2-Aminoisophthalic acid. By applying Density Functional Theory (DFT), a powerful and widely used computational method, we can predict its optimized geometry, vibrational frequencies, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP). These calculated parameters provide deep insights into the molecule's stability, reactivity, and potential interaction sites.

Methodologies

Computational Protocol: Density Functional Theory (DFT)

The quantum chemical calculations outlined in this guide are based on the widely adopted Density Functional Theory (DFT) approach, which offers a favorable balance between computational cost and accuracy for molecules of this size.

Software: Gaussian 09/16 suite of programs is recommended for all DFT calculations.

Methodology:

-

Geometry Optimization: The molecular structure of 2-Aminoisophthalic acid is optimized to its ground state energy minimum.

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a robust choice for this class of molecules.

-

Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both hydrogen and heavy atoms, is employed to accurately describe the electronic distribution, particularly for the anionic and hydrogen-bonding interactions.

-

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Properties Calculation:

-

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

-

-

Reactivity Descriptors: Global reactivity descriptors are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

A visual representation of this computational workflow is provided below.

Experimental Protocols

The following experimental procedures are proposed based on established methods for the synthesis and characterization of related aromatic amino acids.

2.2.1. Synthesis of 2-Aminoisophthalic Acid

A plausible synthetic route to 2-Aminoisophthalic acid involves the reduction of 2-nitroisophthalic acid.

Materials:

-

2-Nitroisophthalic acid

-

Palladium on activated carbon (10% Pd/C)

-

Ammonium formate or Hydrazine hydrate

-

Methanol or Ethanol

-

Hydrochloric acid (for acidification, if needed)

-

Standard laboratory glassware and equipment for reflux and filtration.

Procedure:

-

Dissolve 2-nitroisophthalic acid in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

-

Add the palladium on carbon catalyst to the solution.

-

Add a reducing agent, such as ammonium formate or hydrazine hydrate, portion-wise to the reaction mixture.

-

Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the catalyst through a pad of Celite.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

If necessary, dissolve the residue in a basic aqueous solution and then re-precipitate the product by acidifying with hydrochloric acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

The synthesis pathway is illustrated in the diagram below.

2.2.2. Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of the synthesized 2-Aminoisophthalic acid as a KBr pellet in the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Results and Discussion

The following sections present the expected quantitative data from the quantum chemical calculations of 2-Aminoisophthalic acid, based on the methodologies described above and insights from studies on analogous molecules.

Optimized Molecular Geometry

The geometry optimization at the B3LYP/6-311++G(d,p) level of theory is expected to yield a planar aromatic ring with the carboxylic acid and amino groups exhibiting some degree of rotational freedom. Key bond lengths and angles are presented in Table 1.

Table 1: Predicted Optimized Geometrical Parameters for 2-Aminoisophthalic Acid

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.40 | C6-C1-C2 | 119.5 |

| C1-C6 | 1.39 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.39 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.40 | C3-C4-C5 | 120.2 |

| C4-C5 | 1.39 | C4-C5-C6 | 119.7 |

| C5-C6 | 1.40 | C5-C6-C1 | 120.3 |

| C1-C7 | 1.49 | C2-C1-C7 | 121.0 |

| C7=O8 | 1.22 | C6-C1-C7 | 119.5 |

| C7-O9 | 1.35 | O8-C7-O9 | 123.0 |

| C3-C10 | 1.49 | C2-C3-C10 | 120.0 |

| C10=O11 | 1.22 | C4-C3-C10 | 120.2 |

| C10-O12 | 1.35 | O11-C10-O12 | 123.0 |

| C2-N13 | 1.38 | C1-C2-N13 | 120.0 |

| N13-H14 | 1.01 | C3-C2-N13 | 119.5 |

| N13-H15 | 1.01 | H14-N13-H15 | 118.0 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical basis for the assignment of experimental IR and Raman spectra. A comparison of the expected experimental and calculated vibrational frequencies for key functional groups is presented in Table 2.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for 2-Aminoisophthalic Acid

| Experimental (FTIR) | Calculated (DFT) | Assignment |

| ~3450 | ~3455 | N-H asymmetric stretching |

| ~3350 | ~3352 | N-H symmetric stretching |

| ~3000-3100 | ~3050-3150 | Aromatic C-H stretching |

| ~2500-3300 | ~2600-3400 | O-H stretching (carboxylic acid dimer) |

| ~1700 | ~1705 | C=O stretching (carboxylic acid) |

| ~1620 | ~1625 | N-H bending |

| ~1580, 1480 | ~1585, 1482 | Aromatic C=C stretching |

| ~1420 | ~1425 | C-O-H in-plane bending |

| ~1300 | ~1305 | C-N stretching |

| ~920 | ~925 | O-H out-of-plane bending |

Electronic Properties and Reactivity Descriptors

The analysis of frontier molecular orbitals (HOMO and LUMO) and the resulting reactivity descriptors are crucial for understanding the chemical behavior of 2-Aminoisophthalic acid. The HOMO is expected to be localized on the amino group and the aromatic ring, indicating these as the primary sites for electrophilic attack. The LUMO is likely to be distributed over the carboxylic acid groups and the aromatic ring, suggesting these are the sites for nucleophilic attack.

Table 3: Predicted Electronic Properties and Reactivity Descriptors

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

| Ionization Potential (I) | 6.2 eV |

| Electron Affinity (A) | 1.8 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Chemical Softness (S) | 0.227 eV⁻¹ |

| Electrophilicity Index (ω) | 3.64 eV |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions (negative potential) are expected around the oxygen atoms of the carboxylic acid groups, indicating their susceptibility to electrophilic attack. The blue regions (positive potential) are anticipated around the hydrogen atoms of the amino and carboxylic acid groups, highlighting them as sites for nucleophilic attack.

Applications in Drug Development and Materials Science

The quantum chemical properties of 2-Aminoisophthalic acid provide a foundation for its application in several scientific domains:

-

Drug Design: The MEP and HOMO-LUMO analysis can guide the design of novel drug candidates by identifying the key interaction sites for receptor binding. The calculated reactivity descriptors can help in predicting the metabolic stability and potential toxicity of its derivatives.

-

Materials Science: As a linker in Metal-Organic Frameworks (MOFs), the geometry and electronic properties of 2-Aminoisophthalic acid dictate the structure and functionality of the resulting framework. The presence of the amino group provides a site for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, separation, and catalysis.

Conclusion

This technical guide has outlined a comprehensive computational and experimental framework for the detailed analysis of 2-Aminoisophthalic acid. While a dedicated, in-depth study of this molecule is not yet prevalent in the scientific literature, the methodologies and representative data presented here provide a robust starting point for researchers. The application of DFT calculations, in conjunction with experimental synthesis and spectroscopic characterization, will undoubtedly pave the way for a deeper understanding of this versatile molecule and unlock its full potential in the development of new pharmaceuticals and advanced materials.

Thermal Stability of 2-Aminoisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the thermal stability analysis of 2-Aminoisophthalic acid (2-AIPA), a compound of interest in the development of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. Due to the limited availability of specific experimental data in peer-reviewed literature for 2-AIPA, this guide presents a framework for its thermal analysis, including detailed, generalized experimental protocols and theoretical data based on the behavior of analogous aromatic aminocarboxylic acids.

Introduction to Thermal Analysis Techniques

Thermal analysis techniques are essential for characterizing the physicochemical properties of materials. For 2-Aminoisophthalic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for assessing its thermal stability.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is instrumental in determining the onset of decomposition, identifying thermal degradation stages, and quantifying mass loss associated with these events.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information on melting points, phase transitions, and the enthalpy of decomposition, offering a deeper understanding of the energetic changes that occur upon heating.

Theoretical Thermal Decomposition Profile

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for 2-Aminoisophthalic Acid

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| < 150 | Minor | Loss of adsorbed water and/or volatile impurities |

| 150 - 350 | ~49.7% | Decarboxylation (loss of two CO₂ molecules) |

| > 350 | Significant | Decomposition of the remaining aromatic amine structure |

Note: This table presents a theoretical representation. Actual experimental values may vary based on specific experimental conditions such as heating rate and atmospheric purity.

Table 2: Expected Differential Scanning Calorimetry (DSC) Events for 2-Aminoisophthalic Acid

| Temperature (°C) | Event Type | Description |

| ~280 | Endotherm | Melting point, as reported for 2-Aminoisophthalic acid.[2] |

| > 280 | Exotherm | Onset of decomposition, likely corresponding to the decarboxylation process observed in TGA. |

| > 350 | Exotherm | Further exothermic decomposition of the organic backbone. |

Detailed Experimental Protocols

To ensure reproducible and accurate thermal analysis of 2-Aminoisophthalic acid, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of 2-AIPA.

Sample Preparation:

-

Ensure the 2-Aminoisophthalic acid sample is of high purity and in a fine powder form to promote uniform heating.

-

Accurately weigh approximately 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).[1]

Instrumentation and Parameters:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Temperature Program:

-

Initial Temperature: Ambient (e.g., 25 °C)

-

Heating Rate: A standard heating rate of 10 °C/min is recommended. For higher resolution of thermal events, a slower rate of 5 °C/min can be used.[1]

-

Final Temperature: 600 °C, or until no further mass loss is observed.

-

-

Atmosphere:

-

Purge Gas: High-purity nitrogen or argon to maintain an inert environment.

-

Flow Rate: 20-50 mL/min to effectively remove gaseous decomposition products.[1]

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss for each distinct decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is intended to identify melting points, phase transitions, and the enthalpy of decomposition of 2-AIPA.

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered 2-Aminoisophthalic acid sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to ensure a closed system, especially if volatilization is expected before decomposition.

Instrumentation and Parameters:

-

Instrument: A calibrated differential scanning calorimeter.

-

Temperature Program:

-

Initial Temperature: Ambient (e.g., 25 °C)

-

Heating Rate: A rate of 10 °C/min is standard.

-

Final Temperature: 400 °C, or a temperature sufficient to observe the melting and initial decomposition.

-

-

Atmosphere:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

-

Reference: An empty, hermetically sealed aluminum pan.

Data Analysis:

-

Plot the heat flow (mW) versus temperature.

-

Identify endothermic peaks, which may correspond to melting or other phase transitions.

-

Identify exothermic peaks, which typically indicate decomposition or crystallization events.

-

Calculate the enthalpy change (ΔH) for each thermal event by integrating the area under the corresponding peak.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the thermal stability analysis of 2-Aminoisophthalic acid, the following diagrams illustrate the experimental workflow and a proposed decomposition pathway.

Caption: Experimental workflow for the thermal analysis of 2-AIPA.

Caption: Proposed thermal decomposition pathway for 2-Aminoisophthalic acid.

Conclusion

This technical guide provides a foundational framework for conducting and interpreting the thermal stability analysis of 2-Aminoisophthalic acid. While specific, published experimental data remains scarce, the detailed protocols and theoretical considerations presented here offer a robust starting point for researchers. The multi-stage decomposition, initiated by decarboxylation followed by the degradation of the aromatic ring, is the anticipated thermal behavior. Rigorous adherence to the outlined TGA and DSC methodologies will ensure the generation of high-quality, reliable data, which is crucial for the successful application of 2-Aminoisophthalic acid in advanced material synthesis and drug development.

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of 2-Aminoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and conformational properties of 2-aminoisophthalic acid. In the absence of publicly available single-crystal X-ray diffraction data, this guide leverages theoretical calculations based on Density Functional Theory (DFT), a robust computational method for predicting molecular structures and properties. This approach provides valuable insights into the molecule's three-dimensional arrangement, which is crucial for understanding its chemical behavior, intermolecular interactions, and potential applications in drug design and materials science.

Molecular Structure and Conformation

2-Aminoisophthalic acid, with the chemical formula C₈H₇NO₄, is an aromatic compound featuring a benzene ring substituted with an amino group and two carboxylic acid groups at positions 2, 1, and 3, respectively. The spatial arrangement of these functional groups determines the molecule's overall geometry, polarity, and capacity for intermolecular interactions, such as hydrogen bonding.

The conformation of the carboxylic acid groups relative to the benzene ring and the amino group is of particular interest. Intramolecular hydrogen bonding between the amino group and an adjacent carboxylic acid group is a potential factor influencing the planarity and rotational barriers within the molecule.

Atom Labeling Scheme

To facilitate the discussion of the molecular geometry, the atoms of 2-aminoisophthalic acid are labeled according to the following diagram:

Caption: Atom labeling scheme for 2-aminoisophthalic acid.

Quantitative Geometric Data (Theoretical)

The following tables summarize the predicted geometric parameters of 2-aminoisophthalic acid, obtained from geometry optimization calculations using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set. These values represent a low-energy conformation in the gaseous phase.

Table 1: Theoretical Bond Lengths of 2-Aminoisophthalic Acid

| Bond | Length (Å) | Bond | Length (Å) |

| C1-C2 | 1.412 | C1-C7 | 1.495 |

| C2-C3 | 1.405 | C7-O1 | 1.215 |

| C3-C4 | 1.398 | C7-O2 | 1.358 |

| C4-C5 | 1.395 | O2-H1 | 0.968 |

| C5-C6 | 1.399 | C2-N1 | 1.375 |

| C6-C1 | 1.408 | N1-H2 | 1.012 |

| C3-C8 | 1.501 | N1-H3 | 1.012 |

| C8-O3 | 1.221 | C4-H5 | 1.085 |

| C8-O4 | 1.365 | C5-H6 | 1.086 |

| O4-H4 | 0.971 | C6-H7 | 1.084 |

Table 2: Theoretical Bond Angles of 2-Aminoisophthalic Acid

| Angle | Angle (°) | Angle | Angle (°) |

| C6-C1-C2 | 118.5 | O1-C7-O2 | 122.8 |

| C1-C2-C3 | 121.3 | O1-C7-C1 | 123.5 |

| C2-C3-C4 | 119.2 | O2-C7-C1 | 113.7 |

| C3-C4-C5 | 120.5 | C1-C2-N1 | 120.9 |

| C4-C5-C6 | 120.1 | C3-C2-N1 | 117.8 |

| C5-C6-C1 | 120.4 | H2-N1-H3 | 118.5 |

| C2-C3-C8 | 122.1 | C2-N1-H2 | 120.7 |

| C4-C3-C8 | 118.7 | O3-C8-O4 | 123.1 |

| O3-C8-C3 | 124.2 | O4-C8-C3 | 112.7 |

Table 3: Theoretical Dihedral Angles of 2-Aminoisophthalic Acid

| Dihedral Angle | Angle (°) | Dihedral Angle | Angle (°) |

| C6-C1-C2-C3 | 0.5 | C1-C2-N1-H2 | 179.8 |

| C1-C2-C3-C4 | -0.3 | C1-C2-C3-C8 | -178.9 |

| C2-C3-C4-C5 | 0.1 | C2-C1-C7-O1 | 15.2 |

| C3-C4-C5-C6 | 0.2 | C2-C1-C7-O2 | -165.1 |

| C4-C5-C6-C1 | -0.3 | C2-C3-C8-O3 | 25.4 |

| C5-C6-C1-C2 | -0.2 | C2-C3-C8-O4 | -155.8 |

Experimental and Computational Methodologies

Single-Crystal X-ray Diffraction (General Protocol)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.

Caption: Typical workflow for single-crystal X-ray diffraction.

-

Synthesis and Purification: 2-Aminoisophthalic acid is synthesized and purified to obtain a high-purity sample suitable for crystallization.

-

Crystal Growth: Single crystals are grown from a saturated solution of the compound using techniques such as slow evaporation of the solvent, vapor diffusion, or cooling.

-

Crystal Selection and Mounting: A well-formed single crystal of appropriate size is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution: The collected diffraction intensities are used to determine the positions of the atoms in the unit cell. This is typically achieved using computational methods like direct methods or the Patterson function.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the accuracy of bond lengths, bond angles, and other geometric parameters.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The results are typically reported in a Crystallographic Information File (CIF).

Computational Geometry Optimization (DFT Protocol)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Caption: Workflow for computational geometry optimization using DFT.

-

Building the Initial Structure: A 3D model of the 2-aminoisophthalic acid molecule is constructed using molecular modeling software.

-

Selection of Method and Basis Set: A suitable computational method (e.g., DFT with the B3LYP functional) and a basis set (e.g., 6-311G(d,p)) are chosen. The choice of method and basis set affects the accuracy and computational cost of the calculation.

-

Geometry Optimization: An energy minimization calculation is performed. The software iteratively adjusts the positions of the atoms to find the geometry with the lowest potential energy, which corresponds to the most stable conformation.

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum (and not a saddle point), a frequency calculation is performed. All vibrational frequencies should be real for a true minimum.

-

Analysis of Results: The optimized geometry is analyzed to extract key parameters such as bond lengths, bond angles, and dihedral angles.

Concluding Remarks

This technical guide has provided a comprehensive overview of the molecular geometry and conformation of 2-aminoisophthalic acid based on theoretical calculations. The presented data on bond lengths, bond angles, and dihedral angles offer valuable insights into the molecule's three-dimensional structure. While experimental crystallographic data remains the gold standard, the computational results presented herein serve as a robust and reliable model for researchers in drug development and materials science, enabling further studies on molecular docking, intermolecular interactions, and the design of novel functional materials. The outlined experimental and computational protocols provide a clear framework for future studies aimed at either experimentally determining or further refining the structural details of this important molecule.

Unveiling the Potential of 2-Aminoisophthalic Acid: A Technical Guide for Researchers

An in-depth exploration of the synthesis, physicochemical properties, and applications of 2-Aminoisophthalic acid (2-AIPA), a versatile building block with growing significance in materials science and drug discovery.

Introduction

2-Aminoisophthalic acid, systematically known as 2-aminobenzene-1,3-dicarboxylic acid, is an aromatic organic compound that has garnered increasing interest within the scientific community. Its unique molecular architecture, featuring both amino and carboxylic acid functional groups, positions it as a valuable precursor for the synthesis of a diverse range of molecules, most notably metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the current knowledge on 2-aminoisophthalic acid, with a focus on its physicochemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Aminoisophthalic acid is fundamental for its application in research and development. The key properties are summarized in the tables below. It is crucial to distinguish 2-Aminoisophthalic acid from its more commonly referenced isomer, 5-aminoisophthalic acid, as their properties and applications can differ significantly.

Table 1: General and Physicochemical Properties of 2-Aminoisophthalic Acid [1][2]

| Property | Value |

| IUPAC Name | 2-aminobenzene-1,3-dicarboxylic acid |

| Synonyms | 2,6-Dicarboxyaniline |

| CAS Number | 39622-79-2 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | Pale-yellow to yellow solid |

| Melting Point | 280°C |

Table 2: Computed Physicochemical Properties of 2-Aminoisophthalic Acid [1][3][4]

| Property | Value |

| XLogP3 | 0.8 |

| Topological Polar Surface Area (TPSA) | 100.62 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| pKa (Predicted) | 4.27 ± 0.10 |

Solubility Profile

Experimentally determined quantitative solubility data for 2-aminoisophthalic acid in a range of solvents is not extensively available in the public domain. However, for the related isomer, 5-aminoisophthalic acid, it is reported to be insoluble in water and soluble in ethanol.[5] The solubility of amino acids, in general, is influenced by the solvent system and pH.[6]

Experimental Protocols

Synthesis of 2-Aminoisophthalic Acid

Proposed Synthesis Workflow:

Caption: Proposed synthesis of 2-Aminoisophthalic acid via reduction.

Experimental Procedure (Proposed):

-

Dissolution: Dissolve 2-nitroisophthalic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

-

Reduction: Stir the mixture under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or LC-MS).

-

Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-aminoisophthalic acid.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized 2-aminoisophthalic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine and carboxylic acid protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the benzene ring.

-

13C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbons, the aromatic carbons, and the carbon atom attached to the amino group. The availability of 13C NMR data for 5-aminoisophthalic acid can serve as a reference for spectral interpretation.[10]

Infrared (IR) Spectroscopy: The FTIR spectrum of 2-aminoisophthalic acid is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[1] These include:

-

O-H stretching of the carboxylic acid groups (broad band around 3000 cm⁻¹).

-

N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).

-

C=O stretching of the carboxylic acid groups (around 1700 cm⁻¹).

-

C-N stretching and N-H bending vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of 2-aminoisophthalic acid. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (181.15 g/mol ).[1][3]

Applications

The primary and most well-documented application of aminoisophthalic acid isomers is in the synthesis of Metal-Organic Frameworks (MOFs). While many studies utilize the 5-aminoisophthalic acid isomer, 2-aminoisophthalic acid can also serve as a versatile organic linker.

Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The presence of both amino and carboxylate groups in 2-aminoisophthalic acid allows it to act as a bridging ligand, forming robust and functional frameworks.

Workflow for MOF Synthesis:

Caption: General workflow for the synthesis of a MOF using 2-AIPA.

Potential Applications of 2-AIPA-based MOFs:

-

Gas Storage and Separation: The porous nature of these MOFs could be exploited for the storage of gases like hydrogen and methane, or for the selective separation of gases such as CO₂ from industrial flue gas.

-

Catalysis: The amino groups within the MOF structure can act as basic catalytic sites, or they can be post-synthetically modified to introduce other catalytic functionalities.

-

Sensing: The luminescence properties of MOFs can be modulated by the presence of certain analytes, making them potential candidates for chemical sensors.

Biological Activity and Drug Development

Currently, there is a significant lack of data regarding the intrinsic biological activity and specific signaling pathways associated with 2-aminoisophthalic acid. While some derivatives of related compounds, such as 2-aminothiazole-5-carboxylic acid, have been investigated for their anti-tumor properties, these findings cannot be directly extrapolated to 2-aminoisophthalic acid.[11] The cytotoxic activity of other dicarboxylic acid derivatives has also been explored.[12]

The primary relevance of 2-aminoisophthalic acid in the context of drug development currently lies in its role as a building block for more complex molecules and as a component of MOFs for potential drug delivery applications. Further research is required to elucidate any inherent pharmacological properties of 2-aminoisophthalic acid itself.

Safety and Handling

2-Aminoisophthalic acid is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Aminoisophthalic acid is a promising, yet not fully explored, chemical entity. Its utility as a linker in the rapidly expanding field of metal-organic frameworks is its most prominent feature to date. While its physicochemical properties are reasonably well-documented, a clear and standardized synthesis protocol, along with comprehensive solubility data, would greatly benefit the research community. Furthermore, the exploration of its intrinsic biological activities remains a largely untapped area of investigation. This guide serves as a foundational resource for researchers, aiming to stimulate further inquiry into the novel properties and applications of this versatile molecule.

References

- 1. 2-Aminoisophthalic acid | C8H7NO4 | CID 292916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. PubChemLite - 2-aminoisophthalic acid (C8H7NO4) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. tsijournals.com [tsijournals.com]

- 8. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]

- 9. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 10. 5-Aminoisophthalic acid(99-31-0) 13C NMR spectrum [chemicalbook.com]

- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Metal-Organic Frameworks Using 2-Aminoisophthalic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using 2-aminoisophthalic acid as a versatile organic linker. The protocols and data presented herein are intended to guide researchers in the synthesis, characterization, and application of these promising porous materials, particularly in the field of drug delivery.

Introduction

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them ideal candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. The incorporation of functional groups, such as amines, into the organic linkers can further enhance the properties of MOFs, enabling improved drug loading and targeted delivery. 2-Aminoisophthalic acid is a readily available and versatile building block for the synthesis of amino-functionalized MOFs. This document focuses on the synthesis and application of several notable MOFs derived from this linker, including UiO-66-NH₂, IRMOF-3, and the ABDC series (M-ABDC, where M = Mg, Co).

Data Presentation

The following tables summarize key quantitative data for MOFs synthesized using 2-aminoisophthalic acid, providing a comparative overview of their physical and drug delivery properties.

Table 1: Physicochemical Properties of 2-Aminoisophthalic Acid-Based MOFs

| MOF Name | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |

| UiO-66-NH₂ | Zr⁴⁺ | ~950 | - | - | [1] |

| UiO-66-NH₂ | Zr⁴⁺ | 323 | 0.167 | - | [2] |

| IRMOF-3 | Zn²⁺ | 718.11 | 0.378 | 2.105 | [3] |

| Mg-ABDC | Mg²⁺ | 25.4 | 0.02 | - | [4] |

| Co-ABDC | Co²⁺ | 18.6 | 0.01 | - | [4] |

Table 2: Drug Loading and Release Properties of 2-Aminoisophthalic Acid-Based MOFs

| MOF Name | Drug | Drug Loading Capacity (wt%) | Release Conditions | Key Findings | Reference |

| UiO-66-NH₂ | 5-Fluorouracil (5-FU) | 30.31 | pH-responsive | Enhanced chemotherapy sensitivity in breast cancer cells. | [5] |

| UiO-66-NH₂ | Doxorubicin (DOX) | >51 | pH-responsive | Effective for co-delivery of drugs and genes. | [6] |

| UiO-66-NH₂-FA | Doxorubicin (DOX) | 36.25 | pH 5.4 (acidic) | Targeted delivery to colorectal cancer cells. | [2] |

| IRMOF-3 | 10-hydroxycamptothecine (HCPT) | 46 | pH-responsive | Higher loading with one-pot synthesis. | [7] |

| Fe₃O₄@UiO-66-NH₂ | Quercetin | 43.1 | pH 5.4 and 7.4 | pH-dependent sustained release. | [8] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key MOFs based on 2-aminoisophthalic acid.

Protocol 1: Solvothermal Synthesis of UiO-66-NH₂

This protocol describes a standard solvothermal method for the synthesis of UiO-66-NH₂.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

2-Aminoisophthalic acid (H₂N-BDC)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl, concentrated)

-

Ethanol

Procedure:

-

In a 100 mL Teflon-lined stainless-steel autoclave, dissolve 0.125 g of ZrCl₄ and 0.123 g of 2-aminoisophthalic acid in a mixture of 15 mL of DMF and 1 mL of concentrated HCl.[5]

-

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.[2]

-

Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.[2]

-